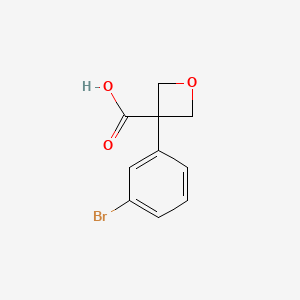

3-(3-Bromophenyl)oxetane-3-carboxylic acid

Vue d'ensemble

Description

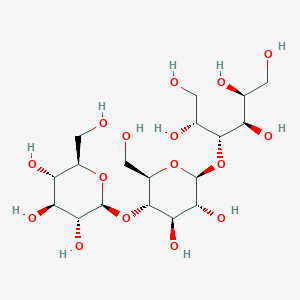

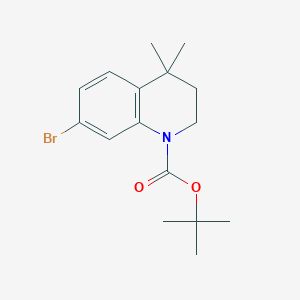

3-(3-Bromophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of oxetane-containing compounds has been a topic of interest in recent years. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)oxetane-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1(C2=CC=C(Br)C=C2)COC1 . The molecular weight of this compound is 257.08 g/mol. Chemical Reactions Analysis

Oxetanes are known for their reactivity in the synthesis of complex molecules. They have been employed to improve drugs’ physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Applications De Recherche Scientifique

-

Medicinal Chemistry

- Oxetanes, including “3-(3-Bromophenyl)oxetane-3-carboxylic acid”, have been increasingly exploited in medicinal chemistry . They are used as stable motifs due to their influence on physicochemical properties and their propensity to undergo ring-opening reactions .

- The synthesis of new oxetane derivatives has been driven by these applications . Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

-

Organic Synthesis

-

Synthesis of Ester Isosteres

- Oxetanes and azetidines, including “3-(3-Bromophenyl)oxetane-3-carboxylic acid”, are used in the synthesis of ester isosteres . They are small, polar, and non-planar motifs that represent interesting surrogates for carbonyl-containing functional groups .

- A synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been reported, with comparisons made to the ester functional group . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

-

Natural Products

- Oxetanes are found in natural products . For example, Oxetin, which was isolated from a broth of Streptomyces sp. OM-2317, has antibacterial and herbicidal effects . It was reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .

-

Nanotechnology

-

Polymers

-

Amyloid Beta Modulators

-

Antiviral Agents

-

Purinergic Receptor Antagonists

-

Phosphoinositide 3-Kinase Inhibitors

-

NK3 Receptor Antagonists

-

Orexin Receptor Antagonists

Safety And Hazards

The safety data sheet for a related compound, oxetane-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Eye Dam. . Personal protective equipment/face protection should be worn when handling this chemical .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXOJDJBZBHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)oxetane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)